molecular formula C18H16ClN3 B5837031 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline CAS No. 354992-07-7

2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline

Cat. No. B5837031
CAS RN: 354992-07-7
M. Wt: 309.8 g/mol
InChI Key: NGHYEEKKFIJXDP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the activity of various neurotransmitter receptors, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline has a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell growth. In the brain, it has been found to have anxiolytic and antidepressant effects, and in the cardiovascular system, it has been found to have vasodilatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the function of these enzymes and receptors. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline. One area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, depression, and cardiovascular disease. Finally, research could also focus on the identification of new targets for this compound, which could expand its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with ethyl 2-oxo-2-phenylacetate in the presence of a base. This reaction produces ethyl 2-(2-chlorophenyl)acetate, which is then reacted with hydrazine hydrate to produce 2-(2-chlorophenyl)hydrazine. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine with 2-cyanophenylboronic acid in the presence of a palladium catalyst to produce 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline.

Scientific Research Applications

2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been found to have anxiolytic and antidepressant effects, and in cardiovascular research, it has been found to have vasodilatory effects.

properties

IUPAC Name

2-(2-chlorophenyl)-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHYEEKKFIJXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358762
Record name 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

354992-07-7
Record name 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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